molecular formula C6H10N2O B067033 3-(1H-pyrazol-1-yl)propan-1-ol CAS No. 180741-37-1

3-(1H-pyrazol-1-yl)propan-1-ol

Cat. No.: B067033
CAS No.: 180741-37-1
M. Wt: 126.16 g/mol
InChI Key: PMKIEDXXIYUBKC-UHFFFAOYSA-N
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Description

3-(1H-pyrazol-1-yl)propan-1-ol is a chemical compound with the molecular formula C6H10N2O. It consists of a pyrazole ring attached to a propanol chain. This compound is known for its versatile applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-pyrazol-1-yl)propan-1-ol typically involves the reaction of pyrazole with a suitable propanol derivative. One common method is the reaction of pyrazole with 3-chloropropanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(1H-pyrazol-1-yl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1H-pyrazol-1-yl)propan-1-ol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    3-(1H-pyrazol-4-yl)propan-1-ol: Similar structure but with the pyrazole ring attached at a different position.

    3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol: Contains a methyl group on the pyrazole ring.

    3-(1-ethyl-1H-pyrazol-4-yl)propan-1-ol: Contains an ethyl group on the pyrazole ring.

Uniqueness

3-(1H-pyrazol-1-yl)propan-1-ol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-pyrazol-1-ylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c9-6-2-5-8-4-1-3-7-8/h1,3-4,9H,2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMKIEDXXIYUBKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60589841
Record name 3-(1H-Pyrazol-1-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180741-37-1
Record name 3-(1H-Pyrazol-1-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1H-Pyrazol-1-yl)-1-propanol
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